

In Vitro and In Vivo Efficacy of APS6-45: A Technical Guide

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Compound of Interest

Compound Name: APS6-45

Cat. No.: B10824563

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of **APS6-45**, an orally active, tumor-calibrated inhibitor (TCI). The following sections detail the in vitro and in vivo studies that establish its mechanism of action and anti-tumor activity, with a focus on medullary thyroid carcinoma (MTC). All data and protocols are derived from the seminal work of Sonoshita M, et al. in Nature Chemical Biology (2018).

Core Compound Information

Compound Name	Chemical Formula	Molecular Weight	CAS Number	Mechanism of Action
APS6-45	C ₂₃ H ₁₆ F ₈ N ₄ O ₃ [1]	548.39 g/mol [1]	2188236-41-9[1]	Inhibition of RAS/MAPK signaling[2][3]

In Vitro Studies

APS6-45 has demonstrated potent and specific activity in cellular models of medullary thyroid carcinoma. The primary cell lines used in these investigations were the human MTC cell lines TT and MZ-CRC-1.

Quantitative In Vitro Data

Assay	Cell Line	Concentration Range	Treatment Duration	Key Findings
Soft Agar Colony Formation	TT	3-30 nM[2]	3 weeks[2]	Strong suppression of colony formation.
RAS Pathway Inhibition	TT and MZ-CRC-1	1 μ M[2]	1 hour[2]	Potent inhibition of RAS pathway signaling.

Experimental Protocols

2.2.1. Cell Culture

- TT Cells: Cultured in Ham's F-12K medium supplemented with 10% fetal bovine serum.[4]
- MZ-CRC-1 Cells: Maintained in DMEM supplemented with 10% fetal bovine serum.[4]
- General Conditions: All cells were maintained in a humidified atmosphere at 37°C with 5% CO₂. [5]

2.2.2. Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

- Base Layer Preparation: A layer of 0.5% agar in the respective complete cell culture medium is solidified in 6-well plates.
- Cell Layer Preparation: TT cells are trypsinized, counted, and resuspended in a 0.35% agar solution in complete medium.
- Plating: The cell-agar suspension is plated on top of the base layer.
- Treatment: **APS6-45** is added to the medium at the specified concentrations (3-30 nM).

- Incubation: Plates are incubated for 3 weeks, with fresh medium and **APS6-45** being replenished twice a week.
- Analysis: Colonies are stained with crystal violet and counted.

2.2.3. Western Blotting for RAS/MAPK Pathway Activity

This technique is used to measure the levels of key proteins in a signaling pathway.

- Cell Lysis: TT and MZ-CRC-1 cells are treated with 1 μ M **APS6-45** for 1 hour. Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key RAS/MAPK pathway proteins (e.g., phosphorylated ERK, total ERK, etc.).
- Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

The anti-tumor efficacy and pharmacokinetic profile of **APS6-45** were evaluated in a mouse xenograft model of medullary thyroid carcinoma.

Quantitative In Vivo Data

Study Type	Animal Model	Dosage and Administration	Treatment Duration	Key Findings
Efficacy	Female nude mice with TT cell xenografts[6]	10 mg/kg, oral gavage, daily[2]	30 days[2]	Inhibition of tumor growth with partial or complete responses in 75% of mice; well-tolerated.[2]
Toxicity	Mice	0.1-160 mg/kg, single oral dose[2]	Single dose	No detectable toxic effects.[2]
Pharmacokinetics	Male ICR mice[6]	20 mg/kg, single oral dose[2]	24 hours[2]	Half-life (T _{1/2}): 5.6 h, Max Concentration (C _{max}): 9.7 µM, Area Under the Curve (AUC ₀₋₂₄): 123.7 µM•h.[2]

Experimental Protocols

3.2.1. TT Xenograft Model

- **Cell Implantation:** TT cells are harvested and injected subcutaneously into the flank of female nude mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment:** Mice are randomized into vehicle control and treatment groups. **APS6-45** is administered daily by oral gavage at a dose of 10 mg/kg.
- **Monitoring:** Tumor volume and body weight are measured regularly throughout the 30-day treatment period.

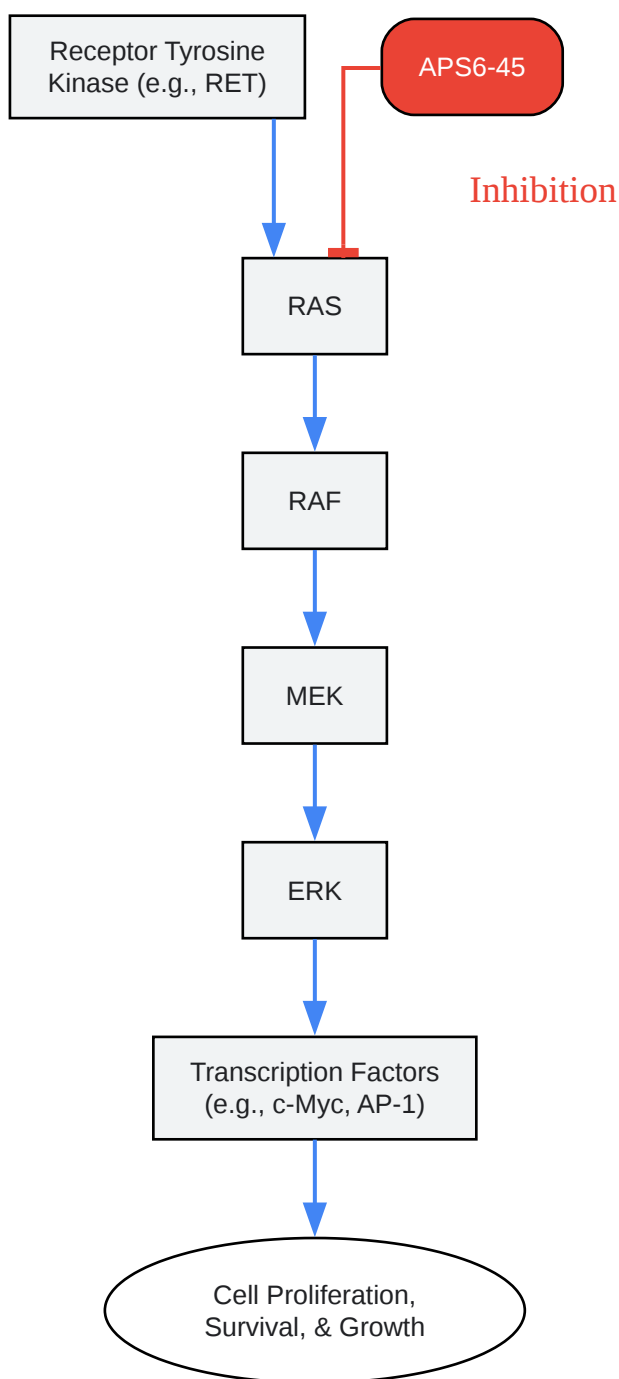
- Endpoint: At the end of the study, tumors are excised and weighed.

3.2.2. Pharmacokinetic Study

- Dosing: A single oral dose of 20 mg/kg of **APS6-45** is administered to male ICR mice.
- Blood Sampling: Blood samples are collected at various time points over a 24-hour period.
- Plasma Analysis: The concentration of **APS6-45** in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).
- Parameter Calculation: Pharmacokinetic parameters such as $T_{1/2}$, C_{max} , and AUC are calculated from the plasma concentration-time data.

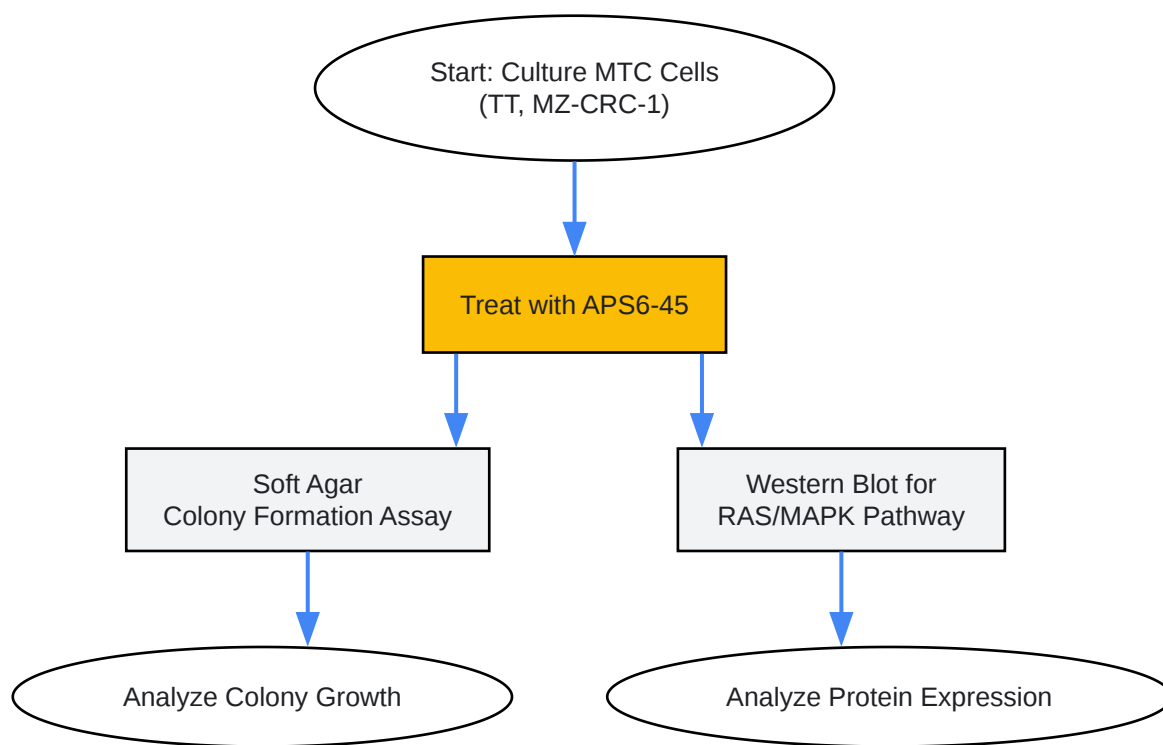
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated.



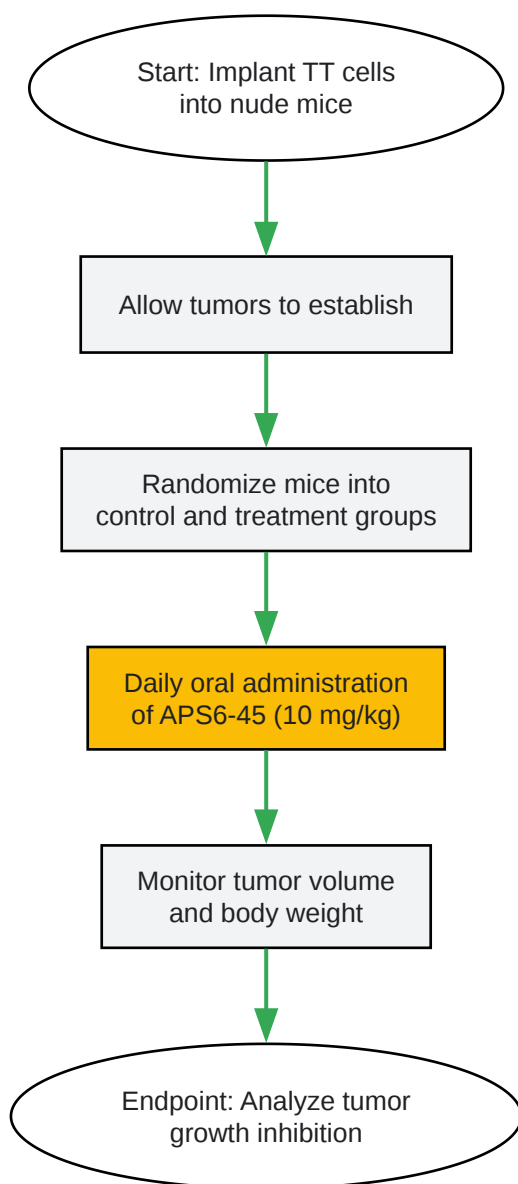
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Caption: **APS6-45** inhibits the RAS/MAPK signaling pathway.



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Caption: In vitro experimental workflow for **APS6-45** evaluation.



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Caption: In vivo xenograft study workflow for **APS6-45**.

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